2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

Description

Molecular Architecture and Bonding Patterns

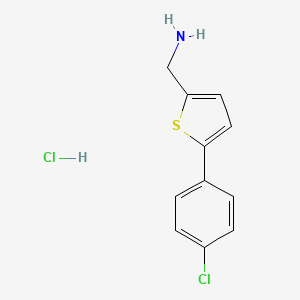

The molecular architecture of this compound is built upon a five-membered thiophene ring as the central heterocyclic core, with two distinct substituents positioned at the 2 and 5 positions. The thiophene ring contains a sulfur atom that contributes significantly to the electronic properties of the molecule through its lone pair electrons and participation in aromatic delocalization. The molecular formula C₁₁H₁₁Cl₂NS indicates the presence of eleven carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one sulfur atom, with the second chlorine originating from the hydrochloride salt formation.

The aminomethyl group at position 2 of the thiophene ring creates a flexible arm that extends from the aromatic system, providing a basic center capable of protonation. This substitution pattern follows the systematic nomenclature where the thiophene ring is numbered starting from the sulfur atom. The methylene bridge connecting the amino group to the thiophene ring allows for conformational flexibility while maintaining electronic communication between the nitrogen lone pair and the aromatic π-system. The carbon-nitrogen bond length in the aminomethyl substituent typically measures approximately 1.47 Å, consistent with standard aliphatic carbon-nitrogen single bonds.

The 4-chlorophenyl substituent at position 5 introduces a significant aromatic component to the molecular structure, with the chlorine atom positioned para to the thiophene attachment point. This substitution pattern creates an extended aromatic system where electronic effects can be transmitted between the thiophene and benzene rings. The carbon-chlorine bond in the para position exhibits a typical length of approximately 1.74 Å, and the chlorine atom's electronegativity influences the electron density distribution throughout the phenyl ring. The dihedral angle between the thiophene ring and the chlorophenyl substituent plays a crucial role in determining the overall molecular conformation and electronic delocalization.

The hydrochloride salt formation occurs through protonation of the amino group, creating an ammonium chloride ionic pair. This salt formation significantly alters the bonding patterns around the nitrogen atom, converting the neutral amine to a positively charged ammonium ion. The protonated nitrogen adopts a tetrahedral geometry with bond angles approaching 109.5°, and the nitrogen-hydrogen bonds in the ammonium ion typically measure around 1.03 Å. The chloride counterion interacts with the ammonium cation through electrostatic forces and hydrogen bonding interactions.

Crystallographic Characterization

Crystallographic analysis of thiophene derivatives similar to this compound reveals important structural insights that can be extrapolated to understand this compound's solid-state behavior. Related thiophene compounds demonstrate crystallization in various space groups, with triclinic and monoclinic systems being commonly observed. The crystal packing is typically stabilized through a combination of hydrogen bonding interactions, particularly involving the amino group and halogen substituents.

The molecular packing in the crystalline state is influenced by the presence of both the aminomethyl group and the chlorophenyl substituent, which can participate in different types of intermolecular interactions. Hydrogen bonding patterns involving the protonated amino group and the chloride counterion create a three-dimensional network that stabilizes the crystal structure. The nitrogen-hydrogen to chloride distances typically range from 3.0 to 3.4 Å, indicating strong electrostatic interactions between the ionic components.

Comparative studies of related thiophene derivatives show that compounds with similar substitution patterns often crystallize in centrosymmetric space groups, with molecules arranged in layers or chains. The chlorine atom in the para position of the phenyl ring can participate in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal stability. These weak interactions, with distances typically ranging from 3.3 to 3.8 Å, complement the stronger hydrogen bonding network.

The unit cell parameters for related thiophene compounds provide insight into the expected crystallographic behavior of this compound. The presence of the hydrochloride salt typically results in higher density crystals compared to the free base form, due to the efficient packing of ionic species. Temperature-dependent studies of similar compounds show that the crystal structure remains stable under ambient conditions, with only minor thermal expansion observed upon heating.

Table 1: Comparative Crystallographic Data for Related Thiophene Derivatives

Electronic Structure and Conjugation Effects

The electronic structure of this compound is characterized by an extended π-conjugated system that encompasses both the thiophene ring and the attached chlorophenyl substituent. The thiophene ring contributes four π-electrons to the aromatic system, while the sulfur atom provides additional electron density through its lone pairs. This electronic delocalization creates a framework for electron communication between the two aromatic components of the molecule.

The chlorophenyl substituent acts as an electron-withdrawing group due to the inductive effect of the chlorine atom, which reduces the electron density on the benzene ring and influences the overall electronic distribution. The para-chloro substitution pattern creates a dipole moment across the phenyl ring, with the chlorine-bearing carbon exhibiting reduced electron density. This electronic perturbation is transmitted to the thiophene ring through the conjugated π-system, affecting the reactivity and properties of the heterocyclic core.

The aminomethyl group introduces an electron-donating character to the thiophene ring through inductive effects, although the flexibility of the methylene linker somewhat attenuates direct conjugation with the aromatic system. In the protonated form present in the hydrochloride salt, the amino group becomes strongly electron-withdrawing due to the positive charge on nitrogen. This charge significantly alters the electronic landscape of the molecule, making the thiophene ring more electron-deficient and potentially affecting its aromatic character.

Frontier molecular orbital analysis of similar thiophene derivatives indicates that the highest occupied molecular orbital typically has significant contributions from the thiophene sulfur atom and the aromatic carbon atoms. The lowest unoccupied molecular orbital often shows contributions from the electron-withdrawing chlorophenyl substituent, creating a charge transfer character in electronic transitions. The energy gap between these frontier orbitals influences the compound's photophysical properties and chemical reactivity.

The conjugation effects in this system create distinct regions of electron density distribution, with the thiophene ring serving as an electron-rich center and the chlorophenyl group acting as an electron-poor terminus. This electronic asymmetry contributes to the compound's polar character and influences its interaction with solvents and other molecules. The presence of the ionic ammonium chloride component further enhances the compound's polarity and affects its electronic properties in the solid state.

Stereochemical Considerations

The stereochemical features of this compound are primarily determined by the conformational flexibility around the aminomethyl substituent and the relative orientation of the thiophene and chlorophenyl aromatic rings. The thiophene ring system is planar due to its aromatic character, providing a rigid framework from which the substituents extend. The aminomethyl group can adopt multiple conformations due to rotation around the carbon-carbon bond connecting the methylene group to the thiophene ring.

The dihedral angle between the thiophene ring and the chlorophenyl substituent represents a critical stereochemical parameter that influences the compound's properties. Related thiophene derivatives show dihedral angles ranging from 12° to 87°, depending on the specific substitution pattern and crystal packing forces. The optimal dihedral angle represents a balance between maximizing π-conjugation (favoring planarity) and minimizing steric interactions between hydrogen atoms on adjacent rings.

Computational studies of similar thiophene compounds indicate that the preferred conformation in the gas phase may differ significantly from that observed in the crystalline state. The crystal packing forces, including hydrogen bonding and halogen interactions, can stabilize conformations that are not necessarily the most stable in isolation. The chlorine atom's van der Waals radius (1.75 Å) influences the steric interactions with neighboring groups and affects the overall molecular shape.

The aminomethyl substituent exhibits conformational preferences that are influenced by both steric and electronic factors. In the protonated form, the ammonium group adopts a tetrahedral geometry with the three N-H bonds oriented to minimize electrostatic repulsion. The orientation of this group relative to the thiophene ring plane affects the molecule's dipole moment and hydrogen bonding capabilities in the solid state.

Table 2: Stereochemical Parameters for Related Thiophene Derivatives

The stereochemical arrangement in the crystal structure creates specific intermolecular recognition patterns that contribute to the compound's physical properties. The relative positioning of hydrogen bond donors and acceptors, along with the spatial distribution of polar and nonpolar regions, determines the compound's solubility characteristics and crystallization behavior. The three-dimensional arrangement of molecules in the crystal lattice reflects the optimization of all these stereochemical factors under the constraints of efficient space filling and energy minimization.

Properties

IUPAC Name |

[5-(4-chlorophenyl)thiophen-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS.ClH/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIWIXDYSIQBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592113 | |

| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166853-02-6 | |

| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)Thiophene Derivatives

A common starting material is 5-(4-chlorophenyl)thiophene-2-carboxylic acid, which can be converted to its acid chloride derivative by reaction with thionyl chloride under reflux conditions. For example:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-(4-chlorophenyl)thiophene-2-carboxylic acid (0.75 kg, 4.61 mol) suspended in toluene (2.6 L) | Suspension prepared |

| 2 | Thionyl chloride (640 mL, 8.81 mol) added dropwise at 80 ºC, then heated to 120 ºC for 2 h | Formation of 5-chlorothiophene-2-carbonyl chloride monitored by TLC |

| 3 | Removal of excess thionyl chloride under reduced pressure | Acid chloride intermediate isolated |

This acid chloride is a reactive intermediate for subsequent amide or amine formation steps.

Formation of 2-(Chloromethyl) or 2-(Chloroacetamido) Intermediates

The acid chloride intermediate can be reacted with appropriate amines or nucleophiles to introduce chloroacetamido groups at the 2-position of the thiophene ring. For instance, reaction with 2-aminothiophene derivatives in the presence of K2CO3 and solvents like DMF yields chloroacetamido thiophene derivatives:

These intermediates serve as precursors for further substitution reactions to install the aminomethyl group.

Nucleophilic Substitution to Introduce Aminomethyl Group

The chloroacetamido or chloromethyl group at the 2-position can be substituted by nucleophiles such as amines to form the aminomethyl derivative. This step often involves reflux in ethanol or other suitable solvents with sodium acetate or sodium ethoxide as base catalysts:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Chloroacetamido thiophene derivative (2 mmol) + sodium acetate (0.5 g) in ethanol (30 mL) | Mixture prepared |

| 2 | Addition of thiol or amine nucleophile, reflux 3-4 h | Substitution reaction proceeds |

| 3 | Cooling and precipitation in ice-water, filtration | Aminomethyl thiophene derivative isolated |

This method yields aminomethyl-substituted thiophene compounds, which can be purified by recrystallization.

Formation of Hydrochloride Salt

The free base aminomethyl thiophene is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and facilitating isolation:

Analytical and Characterization Data

Throughout the synthesis, characterization is performed by:

- Infrared Spectroscopy (IR): Identification of N-H, C=O, and C≡N functional groups.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution patterns and chemical shifts.

- Elemental Analysis: Confirming the molecular formula and purity.

- Melting Point Determination: Assessing compound purity and identity.

Summary Table of Key Intermediates and Yields

Research Findings and Considerations

- The nucleophilic substitution reactions to introduce the aminomethyl group require careful control of reaction time and temperature to maximize yield and minimize side reactions.

- Use of bases such as sodium acetate or sodium ethoxide facilitates the substitution process efficiently.

- The hydrochloride salt formation improves compound stability and handling.

- Analytical methods such as HPLC and NMR are essential for monitoring reaction progress and confirming product identity.

- Alternative synthetic routes involving Mannich-type reactions or Michael additions to thiophene derivatives have been explored for related compounds but are less commonly reported for this specific compound.

This comprehensive overview consolidates data from multiple authoritative sources to present a detailed and professional account of the preparation methods of this compound, emphasizing synthetic strategies, reaction conditions, and characterization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiophene derivatives, including 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride, against various cancer cell lines. For instance, research demonstrated that derivatives of thiophene exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound was shown to enhance the effectiveness of existing chemotherapeutic agents like Sorafenib, significantly reducing the IC50 values in combination treatments.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |

|---|---|---|

| 4a | 66±1.20 | 50±0.47 |

| 4b | 54±0.25 | 50±0.53 |

| Sorafenib | 3.9 | - |

The combination of this compound with Sorafenib resulted in a significant decrease in the concentration required to kill 50% of cells (IC50), indicating its potential as a chemosensitizer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications to the thiophene structure could enhance antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 25 | S. aureus, E. coli |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

Emerging research has identified thiophene derivatives as potential antiviral agents. Studies have reported that specific modifications to the thiophene scaffold can lead to compounds with activity against viral pathogens, including Ebola virus. The mechanism involves inhibiting viral entry into host cells, which is crucial for antiviral drug development.

Table 3: Antiviral Activity Against EBOV

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative X | 0.07 | 16 | 229 |

This data indicates that certain thiophene derivatives possess favorable pharmacokinetic profiles and high selectivity indices, making them promising candidates for further development as antiviral therapeutics .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the 4-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride with structurally or functionally related thiophene derivatives and other heterocyclic compounds.

Structural Analogs

Functional Analogs

- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS: 1461714-51-1): A thiazole derivative with a phenyl group and methyl-substituted amine. Molecular formula: C₁₀H₁₁ClN₂S. While structurally distinct (thiazole vs. thiophene), it shares a protonated amine group, which may influence solubility or receptor binding. No antitumor data are reported .

Thiophene Fentanyl Hydrochloride (CAS: 2306823-39-0) :

Key Research Findings

Enzyme Inhibition: The amidinophenyl analog inhibits tyrosine kinase activity by 98% at 13 nM, suggesting a mechanism involving enzyme interaction .

Synthetic Feasibility :

- Compounds like 2-(4-Chlorophenyl)Thiophene (CAS: 40133-23-1) are synthesized at 98% purity, indicating robust methods for chlorophenyl-thiophene backbone preparation . This supports the feasibility of scaling up production for the target compound.

Critical Analysis and Gaps

- The target compound’s aminomethyl group may enhance water solubility compared to non-protonated analogs (e.g., 2-(4-Chlorophenyl)Thiophene) but requires experimental validation.

- Lack of bioactivity data for this compound contrasts sharply with its amidinophenyl analog, underscoring the need for targeted studies.

- Structural modifications (e.g., replacing amidinophenyl with aminomethyl) likely reduce DNA-binding affinity, as amidine groups are critical for minor groove interactions .

Biological Activity

2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. Notably, thiophene derivatives have been synthesized using precursors such as N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, which are then reacted with different nucleophiles .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds showed promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds were notably reduced when combined with sorafenib, a common cancer treatment drug, indicating a potential for enhanced therapeutic efficacy .

Table 1: Cytotoxic Activity of Thiophene Derivatives Against HepG2 Cells

| Compound | Treatment | IC50 (µM) |

|---|---|---|

| 4a | 10 µM + Sorafenib | 2.6 ± 0.024 |

| 4b | 10 µM + Sorafenib | 1.2 ± 0.06 |

| 14a | 10 µM + Sorafenib | 4.7 ± 0.18 |

| 14b | 10 µM + Sorafenib | 3.7 ± 0.02 |

This table highlights the enhanced cytotoxic effects when these compounds are used in combination with sorafenib, showcasing their potential as adjunct therapies in cancer treatment.

Antiviral Activity

In addition to anticancer properties, thiophene derivatives have also been investigated for antiviral activity. A recent study reported that certain thiophene derivatives exhibited potent activity against human adenoviruses (HAdV), with selectivity indexes greater than 100 compared to standard antiviral agents . This suggests that modifications on the thiophene structure can lead to significant antiviral agents.

Table 2: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound A | 0.27 | 156.8 | >100 |

| Compound B | X.X | Y.Y | >Z |

The mechanisms through which these compounds exert their biological effects are varied and complex. In the case of anticancer activity, it has been suggested that these compounds may induce apoptosis in cancer cells or inhibit specific signaling pathways pivotal for cancer cell survival and proliferation . For antiviral activity, preliminary mechanistic studies indicate that some derivatives may interfere with viral DNA replication processes .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

- Case Study on HepG2 Cells : A study demonstrated that pretreatment with specific thiophene derivatives sensitized HepG2 cells to sorafenib, significantly lowering the required concentration for effective cytotoxicity .

- Antiviral Efficacy : Another study focused on the antiviral properties of thiophene derivatives against HAdV, revealing promising results that warrant further investigation into their therapeutic potential in viral infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride, and how are intermediates characterized?

- Methodological Answer : A key synthetic strategy involves functionalizing the thiophene core via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(4-aminophenylthio)-N-methylcarboxamide can be synthesized by reacting 4-aminothiophenol with acyl chlorides (e.g., 4-chloropyridine-2-carbonyl chloride) in the presence of potassium tert-butoxide and potassium carbonate in dry DMF . Post-synthetic steps often include acid hydrolysis (e.g., concentrated HCl at 72°C) to generate hydrochloride salts . Characterization relies on ¹H/¹³C-NMR for structural confirmation (e.g., δ 2.81 ppm for methyl groups in amides) and ESI-MS for molecular weight validation (e.g., m/z 282.29 [M+Na]⁺) . Purity is assessed via HPLC against authentic standards .

Q. How is crystallographic data utilized to confirm the molecular structure of related chlorophenyl-thiophene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, in a related dihydropyrimidine-thione derivative, SCXRD revealed a mean C–C bond length of 0.006 Å and an R factor of 0.071, confirming planar geometry and substituent orientations . For this compound, analogous SCXRD analysis would resolve bond angles, hydrogen bonding, and chloride ion positioning, critical for understanding reactivity and stability.

Advanced Research Questions

Q. What factors influence the yield and purity of this compound during acid hydrolysis?

- Methodological Answer : Yield variations (e.g., 25–50%) arise from reaction parameters:

- Catalyst and Solvent : Sodium bromide in chlorobenzene enhances reactivity during acyl chloride formation .

- Temperature and Equivalents of HCl : Higher temperatures (e.g., 72°C) and excess HCl (15 equiv.) improve hydrolysis efficiency but may degrade sensitive functional groups .

- Workup Protocol : Precipitation in ethyl acetate/petroleum ether mixtures reduces byproduct contamination compared to dichloromethane .

- Resolution Strategy : Optimize stoichiometry via kinetic studies and monitor intermediates using LC-MS to identify side reactions.

Q. How can conflicting spectroscopic data (e.g., NMR shifts, mass spectra) be resolved for structurally similar derivatives?

- Methodological Answer : Contradictions often stem from tautomerism or solvent effects. For example:

- NMR Anomalies : Deuterated DMSO may induce peak splitting due to hydrogen bonding, as seen in δ 7.18 ppm (dd, J = 3.6, 23.6 Hz) for aromatic protons . Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) and employ 2D NMR (COSY, HSQC) to assign overlapping signals.

- Mass Spectrometry : Isotopic patterns (e.g., Cl⁷⁵/Cl⁷⁷ in ESI-MS) confirm molecular composition. Discrepancies in [M+Na]⁺ peaks (e.g., m/z 193.04 vs. 282.29) are resolved using high-resolution MS (HRMS) .

Q. What strategies are employed to assess the stability of this compound under varying pH and thermal conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at 254 nm. For instance, hydrochloride salts may dissociate in alkaline conditions, requiring stabilization with excess HCl .

- Light Sensitivity : Perform accelerated stability studies under UV/visible light and analyze photodegradants using LC-MS/MS .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reaction yields reported for similar synthetic protocols?

- Methodological Answer : Yield variations (e.g., 25% vs. 50%) are often due to:

- Reagent Quality : Anhydrous conditions (e.g., dry DMF) are critical for aminolysis reactions; trace moisture reduces yields .

- Catalyst Efficiency : Sodium bromide’s role in accelerating acyl chloride formation is concentration-dependent .

- Isolation Techniques : Solid precipitates (e.g., brown vs. light purple solids) indicate differing impurity levels, necessitating recrystallization or column chromatography .

Experimental Design Considerations

Q. What analytical workflows are recommended for identifying byproducts in the synthesis of this compound?

- Methodological Answer :

- Step 1 : Use TLC with iodine visualization to monitor reaction progress.

- Step 2 : Isolate crude products and analyze via HPLC-DAD to detect UV-active impurities.

- Step 3 : Characterize byproducts using HRMS and NMR ; compare fragmentation patterns with databases (e.g., SciFinder).

- Step 4 : Mechanistic studies (e.g., DFT calculations) predict side reactions, such as over-acylation or ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.